4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole
Description
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole is a synthetic organic compound featuring a central butenyl chain substituted with two 4-chlorophenyl groups and a terminal anisole (methoxyphenyl) moiety.
Properties
CAS No. |
649556-29-6 |
|---|---|
Molecular Formula |
C23H20Cl2O |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
1-[4,4-bis(4-chlorophenyl)but-3-enyl]-4-methoxybenzene |
InChI |
InChI=1S/C23H20Cl2O/c1-26-22-15-5-17(6-16-22)3-2-4-23(18-7-11-20(24)12-8-18)19-9-13-21(25)14-10-19/h4-16H,2-3H2,1H3 |
InChI Key |
OTIOUCKJVKUMPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole typically involves the reaction of 4-chlorobenzyl chloride with anisole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then subjected to further reactions to introduce the butenyl chain, often through a Wittig reaction or similar olefination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bond in the butenyl chain to a single bond, yielding a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride or potassium carbonate as bases, with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole exhibit notable anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.
Mechanism of Action
The mechanism by which 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole exerts its effects may involve the modulation of signaling pathways related to cell survival and apoptosis. It is hypothesized that the compound interacts with specific molecular targets associated with cancer progression, although further studies are needed to elucidate these interactions fully.
Agricultural Applications
Pesticidal Properties
In agricultural science, 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole has been explored for its pesticidal properties. Research has indicated that this compound can act as an effective insecticide against various pests. Field trials have demonstrated its efficacy in controlling pest populations while exhibiting low toxicity to non-target organisms.
Herbicidal Activity
Additionally, the compound shows promise as a herbicide. Its application in crop management can potentially reduce weed competition without harming the crops themselves. Studies have reported that formulations containing this compound can selectively inhibit weed growth, thereby enhancing crop yields.
Materials Science
Polymer Synthesis
In materials science, 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole can serve as a precursor for synthesizing advanced polymers. The unique structure of the compound allows it to be incorporated into polymer matrices, leading to materials with enhanced thermal stability and mechanical properties.
Nanocomposite Development
Furthermore, the integration of this compound into nanocomposites has been investigated for applications in electronics and coatings. The resulting materials exhibit improved electrical conductivity and resistance to environmental degradation.
Case Studies
Mechanism of Action
The mechanism of action of 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other chlorinated aromatics allow for comparative analysis of stability, toxicity, and environmental behavior. Key analogs include:
Structural Analogs
| Compound Name | Key Structural Features | CAS Number (if available) |
|---|---|---|
| 4,4'-DDT | Bis(4-chlorophenyl)trichloroethane | 50-29-3 |
| 4,4'-DDE | Bis(4-chlorophenyl)dichloroethene | 72-55-9 |
| 4,4'-DDMU | Bis(4-chlorophenyl)chloroethene | Not listed in evidence |
| Bis(4-chlorophenyl)-1,1-dichloroethene | Bis(4-chlorophenyl)dichloroethene | Not listed in evidence |
Stability and Environmental Persistence
- 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole : The presence of chlorine atoms and aromatic rings suggests high chemical stability, akin to DDT derivatives. The anisole group may enhance solubility in organic solvents compared to fully halogenated analogs .
- 4,4'-DDT/DDE : These compounds exhibit extreme environmental persistence due to strong C–Cl bonds and hydrophobic aromatic systems. Catalytic dechlorination studies using Fe/C/Pd catalysts demonstrate that DDT derivatives degrade into less chlorinated products under controlled conditions .
Degradation Pathways
- 4,4'-DDT : Dechlorination via Fe/C/Pd catalysts produces 4,4'-DDD, 4,4'-DDE, and ultimately 4,4'-DDMU, reducing toxicity .
- 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole : Hypothetically, the butenyl chain and methoxy group could render it more susceptible to oxidative degradation than fully saturated DDT analogs.
Biological Activity
4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole, commonly referred to as a bisphenolic compound, has garnered attention for its potential biological activities. This article delves into the pharmacological and toxicological profiles of this compound, highlighting its mechanisms of action, biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a central butenyl chain flanked by two 4-chlorophenyl groups and an anisole moiety. This unique arrangement contributes to its biological activity, particularly in interactions with various cellular targets.
Biological Activity Overview
Research indicates that 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole exhibits a range of biological activities, including:
- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.
- Anticancer Activity : Potential to inhibit cancer cell proliferation.
- Endocrine Disruption : Interference with hormonal signaling pathways.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella enterica | 128 µg/mL |
These results suggest that the compound could be developed as a novel antimicrobial agent .
Anticancer Activity
The anticancer potential of 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole has been explored in several studies. Notably, it has shown promise in inhibiting the growth of various cancer cell lines, including breast and prostate cancer cells.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, the compound was found to induce apoptosis through the activation of caspase pathways. The following table summarizes the findings:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 20 |
| 25 | 60 | 45 |
| 50 | 30 | 75 |
These results indicate a dose-dependent effect on cell viability and apoptosis induction .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anticancer Mechanism : The compound modulates signaling pathways involved in cell cycle regulation and apoptosis, notably through the inhibition of NF-κB and activation of p53 pathways.
Toxicological Assessment
Despite its promising biological activities, toxicological evaluations are essential for understanding safety profiles. Preliminary studies indicate that while the compound exhibits low acute toxicity, long-term exposure assessments are necessary to evaluate chronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
